3-Arsonoalanine

Übersicht

Beschreibung

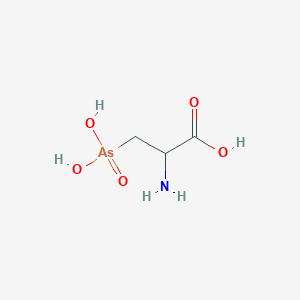

3-Arsonoalanine is an organoarsenic compound that is structurally analogous to phosphonoalanine. It is characterized by the presence of an arsenic atom bonded to an alanine molecule. This compound has garnered interest due to its potential biological and chemical applications, particularly in the study of enzyme inhibition and as a biochemical tool.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Arsonoalanine can be synthesized through the Strecker synthesis, which involves the reaction of arsonoacetaldehyde with ammonia and hydrogen cyanide. Arsonoacetaldehyde is prepared by the action of periodate on 2,3-dihydroxypropylarsonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds .

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction vessels and conditions. The key challenge in industrial production is the handling of arsenic compounds, which require stringent safety protocols to prevent environmental contamination and ensure worker safety.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Arsonoalanine undergoes various chemical reactions, including:

Oxidation: The arsenic atom in this compound can be oxidized to form arsenate derivatives.

Reduction: Reduction reactions can convert the arsenic atom to lower oxidation states.

Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild acidic or basic conditions.

Major Products:

Oxidation Products: Arsenate derivatives.

Reduction Products: Arsenite derivatives.

Substitution Products: Various substituted alanine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

One of the primary applications of 3-arsonoalanine is in the study of enzyme inhibition. It has been shown to inhibit key enzymes involved in amino acid metabolism:

- Aspartate Aminotransferase : this compound competes with aspartate for binding to aspartate aminotransferase, leading to its inactivation. The inhibition constant (Ki) indicates a strong interaction, with a Ki/Km ratio of approximately 0.23, suggesting effective competitive inhibition .

- Aspartate Ammonia-Lyase : Similar to its action on aspartate aminotransferase, this compound inhibits aspartate ammonia-lyase by competing with aspartate .

These properties make this compound a valuable tool for investigating metabolic pathways involving arsenic compounds and understanding the mechanisms of enzyme action.

Medical Research

In medical research, this compound serves as a biochemical tool to explore the effects of arsenic on biological systems. Its ability to inhibit enzymes involved in amino acid metabolism provides insights into:

- Arsenic Toxicity : By studying the inhibition of enzymes by this compound, researchers can better understand how arsenic affects metabolic pathways and contributes to toxicity .

- Potential Therapeutics : Investigating the interactions between this compound and various enzymes may lead to the development of novel therapeutic agents that exploit these inhibitory effects for treating diseases related to amino acid metabolism.

Industrial Applications

While specific industrial applications are less documented, this compound is utilized in the synthesis of other organoarsenic compounds. Its role as a precursor in various chemical reactions highlights its potential in:

- Synthesis of Organosilicon Compounds : The unique reactivity of the arsenic atom allows for the formation of diverse derivatives that could be useful in materials science and organic synthesis.

- Research and Development : As a model compound, it aids in exploring new synthetic routes and methodologies in organic chemistry.

Case Study 1: Inhibition Mechanism Analysis

A study demonstrated that this compound effectively inhibits pig heart cytosolic aspartate aminotransferase and aspartate ammonia-lyase by competing with natural substrates. The results indicated that this compound could serve as a potent inhibitor in biochemical assays aimed at understanding enzyme mechanisms .

Case Study 2: Transport Studies

Research utilizing Caco-2 cell models showed that while this compound is transported across cell membranes, its binding affinity is significantly lower compared to its phosphono counterpart. This finding underscores the importance of structural modifications on transport properties and biological activity .

Wirkmechanismus

3-Arsonoalanine exerts its effects primarily through enzyme inhibition. It competes with natural substrates such as aspartate for binding to enzymes like aspartate aminotransferase and aspartate ammonia-lyase. This competitive inhibition disrupts the normal enzymatic activity, leading to the accumulation of intermediates and inhibition of metabolic pathways. The molecular targets include the active sites of these enzymes, where this compound binds and prevents the normal substrate from accessing the catalytic site .

Vergleich Mit ähnlichen Verbindungen

Phosphonoalanine: Structurally similar but contains a phosphorus atom instead of arsenic.

Arsonoacrylic Acid: An arsenic-containing analogue of acrylic acid.

Arsonolactate: An arsenic-containing analogue of lactate.

Uniqueness of 3-Arsonoalanine: this compound is unique due to its specific inhibition of enzymes involved in amino acid metabolism. Unlike phosphonoalanine, which is more stable, this compound can release arsenate upon transamination, making it a potent inhibitor and a valuable tool for studying arsenic toxicity and enzyme mechanisms .

Biologische Aktivität

Overview

3-Arsonoalanine is an organoarsenic compound that has attracted attention due to its unique biochemical properties, particularly its role as an enzyme inhibitor. Structurally similar to phosphonoalanine, it contains an arsenic atom bonded to an alanine molecule, which allows it to interfere with various metabolic pathways by competing with natural substrates in enzymatic reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential applications in research and medicine.

This compound primarily exerts its effects through competitive inhibition of enzymes such as aspartate aminotransferase and aspartate ammonia-lyase. The compound competes with aspartate for binding to these enzymes, leading to the disruption of normal enzymatic activity. This results in the accumulation of metabolic intermediates and inhibition of critical biochemical pathways.

Enzyme Inhibition

- Aspartate Aminotransferase : this compound has been shown to inactivate this enzyme by competing for the active site, with a reported inhibition constant (Ki) relative to the Michaelis constant (Km) of approximately 0.23 .

- Aspartate Ammonia-Lyase : Similar competitive inhibition is observed with this enzyme, further highlighting the compound's role in amino acid metabolism .

Research Findings

Several studies have investigated the biological activities and implications of this compound:

- Synthesis and Characterization :

- Inhibition Studies :

-

Comparison with Analogues :

- Compared to phosphonoalanine, which is stable and does not release arsenate upon transamination, this compound can release arsenite, making it a more potent inhibitor in certain contexts.

Data Tables

| Compound | Ki/Km Ratio | Target Enzyme | Effect |

|---|---|---|---|

| This compound | 0.23 | Aspartate Aminotransferase | Competitive inhibition |

| (E)-3-Arsonoacrylic Acid | 1.8 | Fumarate Hydratase | Competitive inhibition |

| (RS)-3-Arsonolactate | 1.6 | Malate | Competitive inhibition |

Eigenschaften

IUPAC Name |

2-amino-3-arsonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCZPBTWUDWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934220 | |

| Record name | 3-Arsonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151291-89-3 | |

| Record name | 3-Arsonoalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Arsonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.